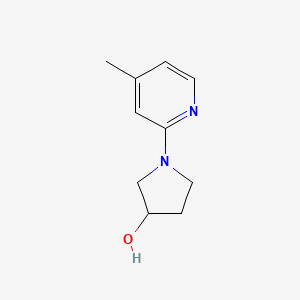

1-(4-Methyl-pyridin-2-yl)-pyrrolidin-3-ol

Description

1-(4-Methyl-pyridin-2-yl)-pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a pyridyl substituent at the 1-position and a hydroxyl group at the 3-position of the pyrrolidine ring. Its molecular weight is 178.24 g/mol, with the (S)-enantiomer documented under CAS 1289584-91-3 . The compound is listed as discontinued in commercial catalogs, limiting its availability for research applications . The stereochemistry of the hydroxyl group (3R or 3S) and the pyridyl substitution pattern significantly influence its physicochemical and biological properties, though specific activity data for this compound remain unreported in the available literature .

Properties

IUPAC Name |

1-(4-methylpyridin-2-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-8-2-4-11-10(6-8)12-5-3-9(13)7-12/h2,4,6,9,13H,3,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQDNNYXSSLBQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)N2CCC(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-pyridin-2-yl)-pyrrolidin-3-ol typically involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-pyridin-2-yl)-pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

1-(4-Methyl-pyridin-2-yl)-pyrrolidin-3-ol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: It can be used in the synthesis of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-pyridin-2-yl)-pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π interactions, while the pyrrolidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyrrolidin-3-ol Derivatives with Pyridyl Substituents

a. Triazolopyrimidine RG7774

- Structure : (S)-1-(5-tert-butyl-3-[(1-methyl-1H-tetrazol-5-yl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-ol.

- Activity : A potent CB2 receptor (CB2R) agonist developed for retinal diseases, avoiding psychotropic effects associated with CB1R activation .

- Key Difference : The triazolopyrimidine core and tetrazole substitution enhance receptor selectivity compared to the simpler pyridyl group in the target compound.

b. 5-[2-(Pyrrolidin-3-yl)oxyphenyl]-1,2,4-oxadiazoles (1a/1b)

Benzyl-Substituted Pyrrolidin-3-ol Analogues

a. (R)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol

Piperidine-Based Analogues

a. 1-(Pyrimidin-4-yl)piperidin-4-ol

Heterocyclic-Substituted Analogues

a. 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol

- Structure : Pyridin-3-ol scaffold with aryl substituents.

Data Table: Key Structural and Functional Comparisons

Biological Activity

1-(4-Methyl-pyridin-2-yl)-pyrrolidin-3-ol is a chiral organic compound notable for its diverse biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

1-(4-Methyl-pyridin-2-yl)-pyrrolidin-3-ol features a pyrrolidine ring with a hydroxyl group attached to the third carbon and a 4-methylpyridine moiety. Its molecular formula is CHNO, with a molecular weight of approximately 178.23 g/mol. The stereochemistry of this compound plays a crucial role in its biological interactions and pharmacological properties.

The compound exhibits significant interactions with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit nitric oxide synthase (nNOS), an enzyme involved in neurotransmitter synthesis, which may have implications for treating neurodegenerative diseases linked to nitric oxide overproduction.

- Receptor Modulation : Studies indicate that it can modulate receptor activity, influencing various biological pathways relevant to central nervous system disorders.

Neuropharmacological Effects

1-(4-Methyl-pyridin-2-yl)-pyrrolidin-3-ol has been investigated for its neuropharmacological effects, particularly its potential in treating conditions such as depression and anxiety due to its interaction with neurotransmitter systems. Research has indicated that it may enhance neurotransmitter availability by inhibiting enzymes responsible for their degradation.

Antimicrobial Activity

While primarily studied for its neurological implications, preliminary data suggest potential antimicrobial properties. In vitro studies have shown that derivatives of pyrrolidine compounds can exhibit antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Summary of Biological Activities

Case Study: Neuropharmacological Applications

A study explored the effects of 1-(4-Methyl-pyridin-2-yl)-pyrrolidin-3-ol on animal models exhibiting symptoms of anxiety and depression. The compound was administered at varying doses, revealing dose-dependent improvements in anxiety-like behaviors, likely due to enhanced serotonin levels resulting from nNOS inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.